5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine
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Overview
Description
5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Condensation Reaction: Ethyl acetoacetate is condensed with hydrazine hydrate to form a pyrazolone derivative.
Nitration: The pyrazolone derivative undergoes nitration to introduce the nitro group at the 4-position, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different amines.
Substitution: The compound can undergo substitution reactions at various positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include hydrogen gas, tin chloride, and iron powder.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Alkylated, acylated, or halogenated derivatives.
Scientific Research Applications
5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3,5-Dimethylpyrazole
4-Nitropyrazole
5-Methyl-2-ethylpyrazole
2-Methyl-4-nitro-3H-pyrazole
Properties
IUPAC Name |
5-ethyl-2-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-4-5(10(11)12)6(7)9(2)8-4/h3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGUXEJDORUKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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